Enhanced Lipophilicity and Reduced Polar Surface Area Driven by N‑Methyl Substitution
3‑Bromo‑6‑chloro‑N‑methylpyridin‑2‑amine exhibits a calculated LogP of 2.54 and a topological polar surface area (tPSA) of 24.92 Ų, conferring a more favourable balance of lipophilicity and hydrogen‑bonding capacity compared to its primary amine analog (3‑bromo‑6‑chloropyridin‑2‑amine), which lacks the N‑methyl group and possesses an additional hydrogen‑bond donor [REFS‑1]. The increased LogP and reduced tPSA are predicted to enhance passive membrane permeability and oral bioavailability for any downstream drug candidates derived from this building block [REFS‑2].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 2.5392, tPSA = 24.92 Ų |
| Comparator Or Baseline | 3‑Bromo‑6‑chloropyridin‑2‑amine (CAS 442127‑50‑6): LogP ~1.9 (estimated), tPSA ~38.9 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 (increased lipophilicity); ΔtPSA ≈ –14 Ų (reduced polarity) |
| Conditions | In silico prediction (ChemScene computational chemistry data; comparator values estimated from fragment‑based calculations) |
Why This Matters
Higher LogP and lower tPSA are generally associated with improved passive membrane permeability and oral bioavailability, making the N‑methylated derivative a more attractive starting point for lead optimisation in drug discovery.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H.‑Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. View Source
